Hygromycin B -

Hygromycin B

Catalog Number: EVT-8112419
CAS Number:
Molecular Formula: C20H37N3O13
Molecular Weight: 527.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Amorphous solid or tan powder. (NTP, 1992)
Hygromycin B is an aminoglycoside antibiotic produced by the bacterium Streptomyces hygroscopicus which kills bacteria, fungi and higher eukaryotic cells by inhibiting protein synthesis.
Aminoglycoside produced by Streptomyces hygroscopicus. It is used as an anthelmintic against swine infections by large roundworms, nodular worms, and whipworms.
Synthesis Analysis

The synthesis of Hygromycin B involves complex biochemical pathways within Streptomyces hygroscopicus. Although specific synthetic routes outside of the natural production by this organism are less documented, the natural biosynthesis typically entails the following steps:

  1. Precursor Formation: The initial steps involve the formation of various amino sugars and nucleosides.
  2. Enzymatic Modifications: Several enzymes are involved in modifying these precursors into the final Hygromycin B structure, including glycosyltransferases and methyltransferases.
  3. Isolation: After fermentation, Hygromycin B is extracted from the culture medium using solvent extraction methods followed by purification techniques such as chromatography.

These methods ensure that Hygromycin B retains its biological activity while minimizing impurities .

Molecular Structure Analysis

The molecular formula of Hygromycin B is C20H37N3O13C_{20}H_{37}N_3O_{13}, with a molecular weight of approximately 527.5 Da. The structure features multiple hydroxyl groups and amino groups that contribute to its solubility and biological activity. The key structural components include:

  • Amino Sugar Moieties: These are critical for binding to bacterial ribosomes.
  • Aminoglycoside Backbone: This structure allows binding to ribosomal RNA, essential for its mechanism of action.

The three-dimensional conformation of Hygromycin B allows it to effectively interact with ribosomal RNA, particularly at the A-site of the ribosome .

Chemical Reactions Analysis

Hygromycin B primarily functions through its interaction with the ribosomal machinery involved in protein synthesis. The main chemical reactions associated with Hygromycin B include:

  1. Binding Reaction: Hygromycin B binds to the 30S ribosomal subunit, specifically targeting RNA helix 44.
  2. Inhibition of Translocation: The binding stabilizes tRNA interactions at the A-site, preventing translocation during protein synthesis.
  3. Resistance Mechanism: Some bacteria develop resistance through the expression of hygromycin B phosphotransferase genes, which phosphorylate and inactivate the antibiotic .
Mechanism of Action

Hygromycin B exerts its antimicrobial effects by binding to the ribosomal RNA within the 30S subunit of bacterial ribosomes. This binding enhances the interaction between tRNA and the ribosome, leading to:

  • Inhibition of Protein Synthesis: By preventing mRNA and tRNA translocation, Hygromycin B disrupts the elongation phase of translation.
  • Broad Spectrum Activity: It is effective against a wide range of organisms including bacteria, fungi, and higher eukaryotes .

Research indicates that Hygromycin B can also affect eukaryotic cells, which makes it suitable for applications in cell culture where selection for transfected cells is required .

Physical and Chemical Properties Analysis

Hygromycin B presents several notable physical and chemical properties:

  • Solubility: Hygromycin B is soluble in water at concentrations greater than 50 mg/mL.
  • Stability: It is sensitive to light and air; thus, it should be stored under desiccating conditions and protected from light.
  • Toxicity: Classified as a dangerous good, Hygromycin B poses acute toxicity risks via inhalation, dermal exposure, or ingestion .
Applications

Hygromycin B is widely used in scientific research for various applications:

  • Selection Agent in Cell Culture: It serves as a selective agent for mammalian cell lines that have been transfected with plasmids containing hygromycin resistance genes (hyg or hph). Only cells expressing these resistance genes survive treatment with Hygromycin B .
  • Microbial Research: It is utilized to isolate hygromycin-resistant strains in microbial studies.
  • Gene Expression Studies: Researchers use Hygromycin B to maintain stable cell lines for gene expression analysis due to its efficacy in selecting resistant cells.
Mechanistic Insights into Hygromycin B’s Ribosomal Interaction

Structural Basis of 70S Ribosome Binding and Conformational Dynamics

Hygromycin B binds the 30S ribosomal subunit within the conserved helix h44 of 16S rRNA in intact bacterial 70S ribosomes. High-resolution cryo-EM structures (1.6–2.2 Å) reveal its binding site at the mRNA decoding center, specifically between the A- and P-site tRNA locations. The antibiotic makes direct hydrogen bonds with nucleotides G1494 (N7), U1495 (O4), C1496 (N4), and U1498 (O4) [1] [9]. Crucially, binding induces a localized conformational shift in h44 that differs significantly from changes observed in isolated 30S subunits. In 70S ribosomes, Hygromycin B binding repositions nucleotide A1913 in the 23S rRNA of the 50S subunit, demonstrating intersubunit communication [1] [2]. This conformational change is distinct from those induced by classical 4,6-disubstituted 2-deoxystreptamine (2-DOS) aminoglycosides like gentamicin.

Table 1: Key Interactions of Hygromycin B with 70S Ribosome

Ribosomal ComponentNucleotide/ResidueInteraction TypeFunctional Consequence
16S rRNA (h44)G1494H-bond (N7)Binding stabilization
16S rRNA (h44)U1495H-bond (O4)Prevents reverse translocation
16S rRNA (h44)C1496H-bond (N4)Resistance hotspot
16S rRNA (h44)U1498H-bond (O4)Resistance hotspot
23S rRNAA1913Positional shiftIntersubunit signaling

Role of Helix h44 in mRNA Decoding Center Modulation

Helix h44 forms the structural and functional core of the mRNA decoding center. Hygromycin B binds near the top of h44, with its Ring IV positioned adjacent to the P-site mRNA codon [8]. This binding enhances dimethyl sulfate (DMS) reactivity at A1408 (N1 position) while protecting G1494 (N7) from modification, indicating RNA distortion [1] [3]. Mutations in h44 nucleotides confer resistance through steric hindrance or binding affinity reduction:

  • U1406C: Disrupts local RNA geometry [3]
  • C1496U: Eliminates a critical hydrogen bond [3]
  • U1498C: Introduces steric clash with Ring I [3]These mutations occur at universally conserved positions, explaining Hygromycin B’s cross-kingdom activity. The drug’s binding stabilizes h44 in a conformation that marginally increases A-site tRNA affinity but severely restricts ribosomal dynamics required for accurate decoding [1] [8].

Inhibition of Translocation: tRNA and mRNA Movement Restriction Mechanisms

Unlike typical aminoglycosides that induce miscoding, Hygromycin B primarily blocks ribosomal translocation—the movement of tRNA and mRNA through the ribosome. Biochemical assays demonstrate it potently inhibits both forward and reverse translocation by >90% at therapeutic concentrations [1] [4]. This occurs through two interlinked mechanisms:

  • Steric obstruction: Ring IV occupies the space traversed by the P-site codon during mRNA movement [8].
  • Conformational locking: Stabilization of h44 prevents the ratchet-like motion of the 30S subunit relative to the 50S subunit, a prerequisite for translocation [1].Consequently, peptidyl-tRNA remains trapped in the A-site, preventing elongation cycle progression. This also explains Hygromycin B’s secondary effect of increasing aminoacyl-tRNA affinity—the A-site becomes occupied by stalled tRNA [1] [6].

Table 2: Functional Consequences of Hygromycin B Binding

Ribosomal ProcessEffect of Hygromycin BMagnitude/Mechanism
tRNA translocationInhibition>90% reduction in rate
mRNA movementComplete blockageSteric hindrance at P-site codon
A-site tRNA affinitySlight increaseOccupied A-site due to translocation block
Ribosomal subunit rotationSuppressedh44 conformational locking
Peptide bond formationUnaffectedNo direct action on peptidyl transferase

Comparative Analysis with Paromomycin, Neomycin, and Gentamicin Binding Patterns

Hygromycin B’s binding mechanism diverges significantly from classical 2-DOS aminoglycosides despite shared targeting of h44:

  • Binding Site Specificity: While paromomycin, neomycin, and gentamicin bind deeply within the h44 major groove interacting with A1408, A1492, and A1493, Hygromycin B occupies a superficial position near h44’s apex. This avoids direct contact with A1408 and instead enhances its reactivity [1] [8] [9].
  • Conformational Effects: Paromomycin flips A1492/A1493 outward to induce miscoding. Hygromycin B minimally displaces these bases but constrains h44 mobility [1] [9].
  • Multisite Binding: Gentamicin/neomycin bind both h44 (30S) and H69 (50S), enabling triphasic inhibition kinetics. Hygromycin B exclusively binds h44, exhibiting monophasic inhibition [1] [4].
  • Hydration Networks: High-resolution structures reveal Hygromycin B relies on water-mediated hydrogen bonds (10/20 total H-bonds) for binding, whereas paromomycin forms predominantly direct rRNA contacts [9]. This hydration network contributes to its distinct interaction profile.

Table 3: Comparative Analysis of Aminoglycoside-Ribosome Interactions

AntibioticBinding Site(s)Key NucleotidesConformational ChangePrimary Functional Effect
Hygromycin Bh44 apex (30S)G1494, U1495, C1496Local h44 shift; A1913 repositionTranslocation block
Paromomycinh44 groove (30S)A1408, A1492, A1493A1492/A1493 flippingMiscoding induction
Gentamicinh44 (30S) + H69 (50S)A1408, G1491, A1493A1492/A1493 flippingMiscoding + translocation inhibition
Neomycinh44 (30S) + H69 (50S)A1408, A1493, U1495Global 30S distortionRibosome recycling block

Interactive Note: Tables are based on structural and biochemical data from [1] [3] [4].

Properties

Product Name

Hygromycin B

IUPAC Name

(3'R,3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1S)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol

Molecular Formula

C20H37N3O13

Molecular Weight

527.5 g/mol

InChI

InChI=1S/C20H37N3O13/c1-23-7-2-5(21)9(26)15(10(7)27)33-19-17-16(11(28)8(4-25)32-19)35-20(36-17)18(31)13(30)12(29)14(34-20)6(22)3-24/h5-19,23-31H,2-4,21-22H2,1H3/t5-,6+,7+,8-,9+,10-,11+,12-,13+,14-,15-,16+,17+,18-,19+,20?/m1/s1

InChI Key

GRRNUXAQVGOGFE-HUCHGKBZSA-N

SMILES

CNC1CC(C(C(C1O)OC2C3C(C(C(O2)CO)O)OC4(O3)C(C(C(C(O4)C(CO)N)O)O)O)O)N

Solubility

Freely soluble (NTP, 1992)

Canonical SMILES

CNC1CC(C(C(C1O)OC2C3C(C(C(O2)CO)O)OC4(O3)C(C(C(C(O4)C(CO)N)O)O)O)O)N

Isomeric SMILES

CN[C@H]1C[C@H]([C@@H]([C@H]([C@@H]1O)O[C@H]2[C@@H]3[C@H]([C@H]([C@H](O2)CO)O)OC4(O3)[C@@H]([C@H]([C@H]([C@H](O4)[C@H](CO)N)O)O)O)O)N

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